C21H17F4N3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes a piperidine ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
-
Formation of the Piperidine Ring: : The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
-
Final Coupling: : The final step involves coupling the oxadiazole and piperidine intermediates, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated aromatic rings and oxadiazole moiety are of interest for their interactions with biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorophenyl and oxadiazole groups can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine: Similar structure but with a chlorine atom instead of fluorine.
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of multiple fluorine atoms in 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine enhances its chemical stability and lipophilicity, making it unique compared to its halogenated analogs. These properties can lead to improved performance in various applications, such as drug development and material science.
Properties
Molecular Formula |
C21H17F4N3O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H17F4N3O2/c22-14-7-5-12(6-8-14)17-16-18(27-10-2-9-26(17)27)20(30)28(19(16)29)15-4-1-3-13(11-15)21(23,24)25/h1,3-8,11,16-18H,2,9-10H2 |
InChI Key |
RASNOJDOUWQTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.